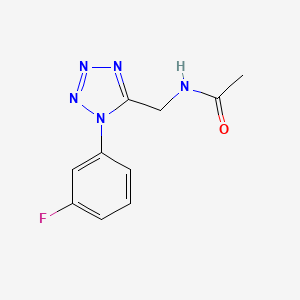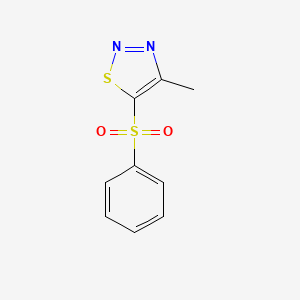
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetrahydroquinoline core, substituted with a methoxyethyl group and a dimethylbenzenesulfonamide moiety, which together influence its reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Methoxyethyl Group: : The tetrahydroquinoline intermediate is then alkylated using a methoxyethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of Dimethylbenzenesulfonamide Group: : Finally, the sulfonamide group is introduced by reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow the same general synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and reagent concentrations would be crucial to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the sulfonamide group can lead to amine derivatives, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: : The methoxyethyl group and other substituents can participate in substitution reactions, often involving nucleophiles or electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Bases for substitution: Sodium hydride, potassium carbonate
Acids for substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: : Quinoline derivatives
Reduction: : Amine derivatives
Substitution: : Various substituted tetrahydroquinoline derivatives, depending on the reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential in modulating biological pathways. This compound could be explored for its activity against certain enzymes or receptors, influencing processes like signal transduction or metabolic regulation.
Medicine
In medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial, antifungal, or anticancer agent, based on its interaction with biological targets.
Industry
Industrially, this compound may find applications in the development of novel materials, such as polymers or coatings, due to its unique structural features and reactivity.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism by which N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide exerts its effects would depend on its interaction with specific molecular targets. For example, it could inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it could interact with receptors on cell membranes, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Uniqueness and Similarities
Similar Compounds: : Other tetrahydroquinoline derivatives, such as N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide and N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethylbenzenesulfonamide, share similar structural motifs but differ in the nature and position of substituents.
Uniqueness: : What sets N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide apart is its specific combination of functional groups and substituents, which can influence its chemical behavior and biological activity in unique ways compared to related compounds.
This complex interplay of structure and function makes this compound a fascinating subject for further research and application in various scientific fields.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-20(16(2)13-15)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYQYIGKGFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)


![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)
![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)
![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)

![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
